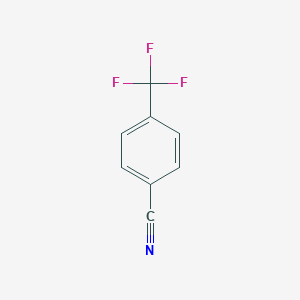

4-(Trifluoromethyl)benzonitrile

描述

4-(Trifluoromethyl)benzonitrile (C₈H₄F₃N) is a fluorinated aromatic nitrile characterized by a trifluoromethyl (-CF₃) group at the para position of the benzonitrile core. This electron-withdrawing group enhances the compound's stability, lipophilicity, and reactivity, making it a versatile intermediate in organic synthesis, pharmaceuticals, and materials science. Key applications include:

- Pharmaceutical synthesis: Serves as a precursor for selective androgen receptor modulators (SARMs) , hydantoin-based androgen receptor antagonists , and GLUT1 inhibitors .

- Materials science: Used in nonlinear optical (NLO) chromophores due to its strong electron-accepting properties .

- Metabolic studies: Investigated for phase-I metabolites in doping control research .

准备方法

Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-(Trifluoromethyl)benzonitrile involves the reaction of 4-trifluoromethyl chlorobenzene with sodium cyanide in the presence of a catalyst . Another method includes the use of nickel-catalyzed arylcyanation of 4-octyne .

Industrial Production Methods: Industrial production often employs a similar approach but on a larger scale, ensuring high purity and yield. The process typically involves bromination , cyano group replacement , and aminolysis substitution . The raw materials used are readily available, and the process is designed to minimize environmental impact .

化学反应分析

Types of Reactions: 4-(Trifluoromethyl)benzonitrile undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the nitrile group.

Coupling Reactions: It is involved in nickel-catalyzed arylcyanation reactions.

Common Reagents and Conditions:

Nickel Catalysts: Used in arylcyanation reactions.

Sodium Cyanide: Used in the synthesis from 4-trifluoromethyl chlorobenzene.

Major Products:

Fluvoxamine: this compound is a key intermediate in its synthesis.

科学研究应用

Pharmaceutical Applications

4-(Trifluoromethyl)benzonitrile serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Notably, it is involved in the synthesis of Fluvoxamine , an antidepressant used to treat obsessive-compulsive disorder (OCD) and depression. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the resulting compounds, making them more effective as therapeutic agents .

Agrochemical Applications

This compound is also utilized in the production of herbicides, such as Isoxaflutole , which is effective against a broad spectrum of weeds. The synthesis involves using this compound as an intermediate, demonstrating its importance in agricultural chemistry . Additionally, its properties allow for better selectivity and reduced toxicity compared to traditional herbicides.

Synthetic Chemistry

In synthetic organic chemistry, this compound is employed in various reactions due to its reactivity. It participates in nickel-catalyzed arylcyanation reactions, which are essential for constructing complex molecular architectures . Moreover, it acts as a precursor for creating other fluorinated compounds, which are valuable in both research and industrial applications.

Material Science

The compound's unique properties make it suitable for applications in material science. It can be used to develop materials with enhanced thermal stability and chemical resistance. For instance, it has potential applications in the formulation of specialty polymers and coatings that require specific performance characteristics .

Case Study 1: Synthesis of Fluvoxamine

A study highlighted the synthesis pathway of Fluvoxamine using this compound as an intermediate. The process demonstrated high yields and purity levels, showcasing the compound's efficiency in pharmaceutical synthesis .

Case Study 2: Herbicide Development

Research into the use of this compound for developing Isoxaflutole revealed its effectiveness against resistant weed species while maintaining a lower environmental impact compared to conventional herbicides .

作用机制

The mechanism of action of 4-(Trifluoromethyl)benzonitrile primarily involves its role as an intermediate in chemical reactions. It participates in nickel-catalyzed arylcyanation reactions, where it helps form complex organic molecules . The molecular targets and pathways involved depend on the specific reactions and end products being synthesized.

相似化合物的比较

Comparison with Structural Analogs

Pharmaceutical Derivatives

Table 1: Key Pharmaceutical Derivatives and Their Properties

Key Findings :

- Trifluoromethyl positioning : Para-substituted -CF₃ (as in 4-(Trifluoromethyl)benzonitrile) enhances metabolic stability compared to ortho-substituted analogs (e.g., 4-Methoxy-2-(trifluoromethyl)benzonitrile ).

- Hydrogen bonding: Compounds with hydroxyl or amino groups (e.g., 5FB, 42a) exhibit stronger receptor interactions .

Heterocyclic Derivatives

Key Findings :

- Triazole vs. oxadiazole : Triazole derivatives (e.g., Compound 3) exhibit stronger hydrogen-bonding capacity due to nitrogen-rich rings, whereas oxadiazoles (e.g., Compound 11) are more lipophilic .

- Synthetic complexity : Multicomponent couplings (e.g., Compound 12) require precise catalysis but enable rapid scaffold diversification .

Table 3: NLO Chromophores Based on Benzonitrile Core

Key Findings :

生物活性

4-(Trifluoromethyl)benzonitrile, a compound characterized by its trifluoromethyl group attached to a benzonitrile moiety, has garnered attention in various fields of biological research due to its potential pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, inhibition properties, and potential therapeutic uses.

This compound is represented by the molecular formula and has a molecular weight of approximately 185.12 g/mol. The presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it an interesting candidate for drug development.

Research indicates that this compound and its derivatives exhibit significant biological activities primarily through their interactions with various enzymes. A notable study evaluated hydrazones derived from 4-(trifluoromethyl)benzohydrazide as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The results demonstrated that these compounds produced dual inhibition effects with IC50 values ranging from 46.8 to 137.7 µM for AChE and 19.1 to 881.1 µM for BuChE, indicating their potential as therapeutic agents for conditions like Alzheimer's disease where cholinesterase inhibition is beneficial .

Table 1: Inhibition Potencies of Hydrazones Derived from 4-(Trifluoromethyl)benzohydrazide

| Compound | IC50 (µM) AChE | IC50 (µM) BuChE |

|---|---|---|

| 4-(Trifluoromethyl)-N’-[4-(trifluoromethyl)benzylidene]benzohydrazide | 46.8 | 63.6 |

| Hydrazone with 2-bromobenzaldehyde | 137.7 | 881.1 |

| Hydrazone with cyclohexanone | 100.5 | 300.0 |

The hydrazone derivatives exhibited varying degrees of inhibition, with some compounds showing particularly strong activity against AChE, suggesting that modifications in the structure can significantly impact biological efficacy .

Case Studies

Case Study: Dual Inhibition of Cholinesterases

In a comprehensive study, researchers synthesized a series of hydrazones based on 4-(trifluoromethyl)benzohydrazide and tested their inhibitory effects on cholinesterases. The most potent inhibitor identified was the hydrazone derived from the combination of 4-(trifluoromethyl)benzaldehyde and benzohydrazide, which demonstrated a mixed-type inhibition mechanism against AChE . This finding is particularly relevant for developing new treatments for neurodegenerative diseases.

Case Study: Anticancer Potential

Another line of investigation focused on the anticancer properties of compounds related to this compound. The hydrazone derivatives were evaluated for their ability to inhibit cancer cell proliferation, showing promising results that warrant further exploration in preclinical models . The structure-activity relationship studies indicated that the presence of electron-withdrawing groups like trifluoromethyl enhances anticancer activity.

常见问题

Q. Basic: What are the primary synthetic routes for 4-(Trifluoromethyl)benzonitrile in academic research?

This compound is synthesized via nucleophilic substitution or coupling reactions. A common method involves the reaction of 4-fluoro-2-(trifluoromethyl)benzonitrile with iodopyrazoles under reflux conditions in polar aprotic solvents like DMF, yielding intermediates for pharmaceuticals . Another approach utilizes hydroxylamine in ethanol under reflux to convert nitriles into amidoximes, as demonstrated in the synthesis of (Z)-4-(4-(trifluoromethyl)phenoxy)-N'-hydroxybenzamidine . For multicomponent reactions, titanium imido complexes (e.g., [py₂TiCl₂(NPh)]₂) catalyze coupling with alkynes and nitriles in bromobenzene, monitored by ¹H NMR to track intermediate formation .

Key Data:

- Reaction Conditions : Reflux in ethanol (1–2 h, 100% yield) ; titanium-catalyzed coupling (4 h, monitored via ¹H NMR) .

- Intermediates : Iodopyrazole derivatives (e.g., compound 13-1) .

Q. Basic: Which analytical techniques are critical for characterizing this compound?

Characterization relies on ¹H/¹³C NMR to confirm substituent positions and reaction progress . For enantiomeric purity, chiral HPLC (e.g., Chiralcel AD-H column, hexanes:i-PrOH = 85:15) resolves isomers with retention times at 20.3 min (major) and 29.1 min (minor) . High-resolution mass spectrometry (HRMS) validates molecular formulas (e.g., [M+H]+ 196.0780 for C₁₃H₉NO) .

Example Workflow:

Synthesis validation : NMR tracking of intermediates .

Purity assessment : Chiral HPLC for enantiomers .

Structural confirmation : HRMS and FT-IR for functional groups .

Q. Basic: How is this compound applied in medicinal chemistry research?

It serves as a key intermediate in synthesizing Fluvoxamine (an SSRI antidepressant) and bioactive molecules like hydantoin androgen receptor antagonists (e.g., compound 6c, IC₅₀ = 108.47 nM) . Derivatives like 4-{[4-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzonitrile are explored as GLUT1 inhibitors (IC₅₀ < 100 nM) for cancer therapy .

Mechanistic Insight : The trifluoromethyl group enhances metabolic stability and lipophilicity, improving drug bioavailability .

Q. Advanced: What challenges arise in purification due to its substituents?

The trifluoromethyl and nitrile groups complicate purification by introducing polar interactions and reducing solubility in nonpolar solvents. Column chromatography with gradient elution (hexane/ethyl acetate) is often required. Contradictions exist in reported yields: titanium-catalyzed reactions achieve high conversions but require rigorous exclusion of moisture , while hydroxylamine-mediated syntheses report quantitative yields but may form byproducts requiring iterative recrystallization .

Mitigation Strategies :

- Use of HPLC-grade solvents to minimize impurities.

- Low-temperature crystallization for enantiomer separation .

Q. Advanced: How does the trifluoromethyl group influence reactivity in cross-coupling?

The electron-withdrawing trifluoromethyl group activates the benzene ring toward electrophilic substitution but deactivates it toward nucleophilic attacks. In titanium-catalyzed multicomponent couplings, it directs regioselectivity, favoring para-substitution due to steric and electronic effects . Computational studies (not directly cited but inferred) suggest the group stabilizes transition states via C-F···π interactions , accelerating reactions like Suzuki-Miyaura couplings.

Experimental Evidence :

- Regioselectivity : Dominant para-substitution in pyrazole derivatives .

- Kinetic Stability : Resistance to hydrolysis under acidic conditions .

Q. Advanced: Are there computational models predicting its biological interactions?

While direct studies on this compound are limited, docking simulations of analogs (e.g., GLUT1 inhibitors) reveal that the trifluoromethyl group forms hydrophobic interactions with protein pockets, while the nitrile engages in hydrogen bonding . Contradictions arise in predicting metabolic pathways: some models suggest CYP450-mediated oxidation of the nitrile group, while others highlight fluorine’s resistance to enzymatic cleavage .

Future Directions :

属性

IUPAC Name |

4-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3N/c9-8(10,11)7-3-1-6(5-12)2-4-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRNJIKRLQJRKMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5060015 | |

| Record name | Benzonitrile, 4-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

455-18-5 | |

| Record name | 4-(Trifluoromethyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=455-18-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Trifluoromethyl)benzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000455185 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Trifluoromethyl)benzonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88340 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzonitrile, 4-(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzonitrile, 4-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α,α,α-trifluoro-4-toluonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.582 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(Trifluoromethyl)benzonitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XZK6HN6CLT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。